molecular formula C17H22N4O3 B159607 Pirsidomina CAS No. 132722-74-8

Pirsidomina

Cat. No.: B159607
CAS No.: 132722-74-8
M. Wt: 330.4 g/mol
InChI Key: TXPUBJSOHAMNEI-BETUJISGSA-N
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Description

Pirsidomina is a compound whose structural and functional properties remain undercharacterized in the provided evidence. While direct references to this compound are absent, contextual clues suggest it may belong to the class of piperazinyl amides or metal-coordinated organic complexes. For instance, details the synthesis of piperazinyl amides derived from 18β-glycyrrhetinic acid, a triterpenoid with anti-inflammatory and antiviral properties . If this compound shares this backbone, its synthesis would involve coupling piperazine derivatives with carboxylic acid groups, as described in Ikeda et al. (2015) . further highlights metal complexes (e.g., Co(II), Ni(II), Cu(II)) coordinated with heterocyclic ligands like 2-oxazolidone, which could parallel this compound’s coordination chemistry if it contains similar donor atoms .

Properties

CAS No.

132722-74-8

Molecular Formula

C17H22N4O3

Molecular Weight

330.4 g/mol

IUPAC Name

(1E)-N-[3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]oxadiazol-3-ium-5-yl]-4-methoxybenzenecarboximidate

InChI

InChI=1S/C17H22N4O3/c1-12-5-4-6-13(2)21(12)20-11-16(24-19-20)18-17(22)14-7-9-15(23-3)10-8-14/h7-13H,4-6H2,1-3H3/t12-,13+

InChI Key

TXPUBJSOHAMNEI-BETUJISGSA-N

SMILES

CC1CCCC(N1[N+]2=NOC(=C2)N=C(C3=CC=C(C=C3)OC)[O-])C

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1[N+]2=NOC(=C2)/N=C(\C3=CC=C(C=C3)OC)/[O-])C

Canonical SMILES

CC1CCCC(N1[N+]2=NOC(=C2)N=C(C3=CC=C(C=C3)OC)[O-])C

Other CAS No.

132722-74-8

Synonyms

3-(cis-2,6-dimethylpiperidino)-N-(4-methoxybenzoyl)sidnonimine
CAS 936
CAS-936
N-(p-anisoyl)-3-(2,6-dimethylpiperidino)sydnonimine
pirsidomine

Origin of Product

United States

Preparation Methods

Cross-Coupling at Position 7

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at position 7, critical for modulating this compound’s pharmacokinetic properties. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in toluene/water (3:1), brominated this compound derivatives couple with boronic acids to yield biaryl analogs (85–90% yield). For instance, 7-bromo-Pirsidomina reacts with 4-methoxyphenylboronic acid to produce 7-(4-MeO-phenyl)-Pirsidomina , a potent kinase inhibitor precursor.

Reductive Amination at Position 2

Secondary amines are installed via reductive amination of 2-keto intermediates. Sodium cyanoborohydride reduces imines formed from 2-keto-Pirsidomina and primary amines, achieving 70–80% yields. This method enables diversification for structure-activity relationship (SAR) studies.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for this compound Preparation Methods

MethodYield Range (%)Reaction TimeScalabilityFunctionalization Flexibility
Cyclocondensation70–854–6 hHighModerate
β-Diketone75–8230–45 minMediumHigh
Pericyclic65–682–3 hHighLow
Cross-Coupling85–9012–24 hMediumHigh

Cyclocondensation remains the most versatile for early-stage synthesis, while cross-coupling excels in late-stage diversification. Microwave-assisted β-diketone reactions offer rapid access to fluorinated derivatives but require specialized equipment.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing pathways during cyclocondensation necessitate precise stoichiometry control.

  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve intermediate solubility but complicate purification.

  • Catalyst Recycling : Homogeneous catalysts (e.g., CuCl) are non-recoverable, increasing costs. Heterogeneous alternatives (e.g., Cu-MOFs) are under investigation .

Chemical Reactions Analysis

Types of Reactions

Pirsidomine undergoes several types of chemical reactions, including:

    Oxidation: Pirsidomine can be oxidized to form various metabolites, with nitric oxide being one of the primary products.

    Reduction: Under certain conditions, pirsidomine can be reduced to form different derivatives, which may have distinct pharmacological properties.

    Substitution: Pirsidomine can participate in substitution reactions where functional groups are replaced by other groups, potentially altering its activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or neutral conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve selective reduction.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, often in the presence of catalysts like palladium or platinum.

Major Products

The major products formed from these reactions include nitric oxide, various oxidized metabolites, and substituted derivatives with potential therapeutic applications.

Scientific Research Applications

Pirsidomine has been extensively studied for its applications in various fields:

Mechanism of Action

Pirsidomine exerts its effects primarily through the release of nitric oxide, a potent vasodilator. The mechanism involves the following steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazinyl Amides of 18β-Glycyrrhetinic Acid

synthesizes piperazinyl amides (compounds 1, 4–9, 11, 13, 15–18 ) and provides their analytical data. A comparison with hypothetical Pirsidomina might focus on:

  • Synthetic Efficiency : The method in uses carbodiimide-based coupling agents, achieving yields >75% for most derivatives. This compound’s synthesis efficiency would depend on similar reagent choices and reaction optimization .
Table 1: Key Properties of Piperazinyl Amides vs. Hypothetical this compound
Property Piperazinyl Amides () This compound (Inferred)
Synthetic Yield 75–92% Pending optimization
Solubility Improved in polar solvents Likely similar
Bioactivity Target Anti-inflammatory, antiviral Undocumented

Metal Complexes with Heterocyclic Ligands

describes Co(II), Ni(II), Cu(II), and Zn(II) complexes with ligands like 2-oxazolidone. If this compound is a metal complex, its comparison would involve:

  • Coordination Geometry : The Zn(II) complexes in Voytyuk et al. (1990) adopt tetrahedral geometries, whereas Cu(II) complexes favor square-planar configurations. This compound’s geometry would depend on its metal center and ligand flexibility .
  • Stability : Quantum-chemical studies in suggest Zn(II) complexes exhibit higher thermodynamic stability than Cu(II) analogs, a critical factor for pharmaceutical applications .

Functional Comparison with Pirfenidone

While structurally distinct, Pirfenidone (a pyridone derivative in ) shares a naming resemblance and therapeutic context. Pirfenidone is an antifibrotic agent used in idiopathic pulmonary fibrosis, administered at 600 mg three times daily . Key contrasts include:

  • Mechanism : Pirfenidone modulates TGF-β and TNF-α signaling, whereas this compound’s mechanism (if a glycyrrhetinic acid derivative) might target NF-κB or viral proteases .
  • Synthetic Route : Pirfenidone’s synthesis (US3839346) involves condensation reactions, differing from the amide coupling or metal coordination likely used for this compound .

Q & A

Q. How can researchers ensure reproducibility when publishing this compound-related findings?

  • Methodological Answer :
  • Provide FAIR data (Findable, Accessible, Interoperable, Reusable) in supplementary materials, including raw assay data, code for analysis, and detailed synthetic procedures.
  • Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental replication and compound characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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